Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative characterized by a methyl ester group at the 2-position of the thiophene ring and a sulfamoyl moiety linked to a 4-ethylphenyl group at the 3-position. For example, sulfamoyl-thiophene derivatives are frequently explored as PPARβ/δ antagonists () or as sulfonylurea herbicides (). The 4-ethylphenyl substituent likely influences lipophilicity and target binding compared to other aryl or alkyl groups in similar compounds.
Properties
IUPAC Name |
methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-3-10-4-6-11(7-5-10)15-21(17,18)12-8-9-20-13(12)14(16)19-2/h4-9,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGNZEDRDKSTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it a preferred method for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives. These products have diverse applications in medicinal chemistry and material science.
Scientific Research Applications
Key Reactions:
- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reduction : The sulfamoyl group can be reduced to form amines.
- Substitution : Electrophilic substitution reactions can occur on the thiophene ring.
Scientific Research Applications
Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate has several promising applications:
1. Medicinal Chemistry
- Antimicrobial Properties : Preliminary studies indicate significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown minimum inhibitory concentrations (MIC) of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli.
- Anticancer Activity : The compound is being investigated for its potential to inhibit tumor growth through modulation of specific biological pathways.
2. Material Science
- Organic Semiconductors : Its unique structural features make it suitable for developing organic light-emitting diodes (OLEDs) and other advanced materials due to its electronic properties.
3. Coordination Chemistry
- Used as a ligand in coordination complexes, enhancing the design of new materials with specific electronic or catalytic properties.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity.
- The thiophene ring can interact with aromatic residues in proteins, affecting their function and modulating biochemical pathways.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
PPARβ/δ Antagonists
Compound 10h (methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate) shares the thiophene-2-carboxylate core but differs in the sulfamoyl substituent, which includes a 4-isopentylamino-2-methoxyphenyl group. This structural variation enhances its affinity for PPARβ/δ, making it a potent antagonist for studying melanoma metastasis and retinal vascular diseases (). The 2-methoxy and 4-isopentylamino groups likely contribute to its improved receptor interaction compared to the 4-ethylphenyl group in the target compound.
Sulfonylurea Herbicides
Thifensulfuron-methyl (methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate) is a herbicide with a triazine-substituted sulfamoyl group. Its mechanism involves acetolactate synthase inhibition, disrupting plant amino acid synthesis (). The triazine moiety distinguishes it from the 4-ethylphenyl group in the target compound, highlighting how substituent choice dictates agricultural versus pharmacological applications.
Other Structural Analogs
- Methyl 3-(methanesulfonamido)thiophene-2-carboxylate (CAS 79128-71-5, ): This simpler analog lacks the aryl substituent, resulting in reduced molecular weight (235.3 g/mol) and distinct toxicity profiles (skin/eye irritation, respiratory toxicity).
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Biological Activity: PPARβ/δ antagonists like Compound 10h demonstrate the importance of bulky, electron-rich substituents (e.g., isopentylamino-methoxyphenyl) for receptor binding . The target compound’s 4-ethylphenyl group may offer intermediate lipophilicity, balancing membrane permeability and target engagement.
- Synthesis : Analogous compounds are synthesized via sulfamoylation of thiophene intermediates, as described by Toth et al. (2012) for Compound 10h .
- Toxicity : Simpler analogs (e.g., methyl 3-(methanesulfonamido)thiophene-2-carboxylate) exhibit significant respiratory and dermal hazards, suggesting that substituent modifications can mitigate or exacerbate toxicity .
Biological Activity
Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Its unique structural features, including a sulfamoyl group and a methyl ester, suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₁O₄S |
| Molecular Weight | 365.49 g/mol |
| CAS Number | 941979-11-9 |
| Structure | Chemical Structure |
Antimicrobial Properties
Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
- Against Staphylococcus aureus: MIC = 12.5 µg/mL
- Against Escherichia coli: MIC = 25 µg/mL
These values indicate that the compound could serve as a potential lead for developing new antibacterial agents, particularly against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various in vitro studies. Notable findings include:
- Cell Line Studies : this compound exhibited cytotoxic effects on cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and modulation of cell cycle progression .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Sulfamoyl Group : This functional group facilitates hydrogen bonding with biological macromolecules, potentially influencing enzyme activity and receptor interactions.
- Thiophene Ring : The aromatic nature of the thiophene ring allows for π-π stacking interactions with nucleic acids and proteins, which may disrupt normal cellular functions.
Case Studies
Several case studies highlight the compound's biological relevance:
- Study on Antimicrobial Efficacy : A recent investigation assessed the antibacterial properties of various thiophene derivatives, including this compound. The study concluded that this compound exhibited superior activity compared to traditional antibiotics .
- Anticancer Research : In a comparative study involving several sulfamoyl-containing compounds, this compound was identified as one of the most potent agents against breast cancer cell lines, demonstrating a promising therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
